4-Metilumbeliferil alfa-L-arabinofuranósido

Descripción general

Descripción

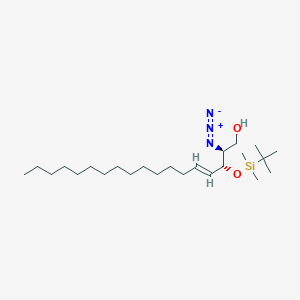

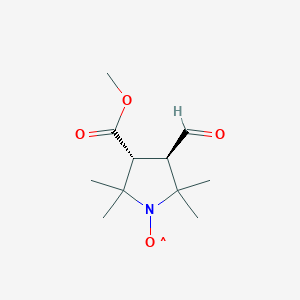

4-Methylumbelliferyl alpha-L-arabinofuranoside is a chemical compound widely used as a fluorogenic substrate for glycosidase enzymes. It is particularly useful in biochemical assays to detect and measure the activity of alpha-L-arabinofuranosidase enzymes. The compound has a molecular formula of C15H16O7 and a molecular weight of 308.28 g/mol .

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl alpha-L-arabinofuranoside is extensively used in scientific research, particularly in the following fields:

Mecanismo De Acción

Target of Action

The primary target of 4-Methylumbelliferyl α-L-arabinofuranoside is glycosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars .

Mode of Action

4-Methylumbelliferyl α-L-arabinofuranoside acts as a substrate for the enzyme glycosidase . The compound is cleaved by the enzyme, leading to a change in its structure and properties.

Biochemical Pathways

The compound is involved in the metabolic pathways related to the breakdown of complex sugars . It is specifically used in the hydrolysis of terminal non-reducing α -1,2-, α -1,3- or α -1,5- linked L-arabinofuranosyl (Ara f) residues from arabinose-substituted polysaccharides or shorter oligosaccharides .

Pharmacokinetics

It is known that the compound should be stored at -20°c and protected from light for stability .

Result of Action

The action of 4-Methylumbelliferyl α-L-arabinofuranoside on glycosidase leads to the breakdown of complex sugars into simpler sugars. This can have various effects at the molecular and cellular level, depending on the specific biochemical context .

Action Environment

The action of 4-Methylumbelliferyl α-L-arabinofuranoside can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and light exposure

Análisis Bioquímico

Biochemical Properties

4-Methylumbelliferyl alpha-L-arabinofuranoside serves as a substrate for alpha-L-arabinofuranosidase, an enzyme that hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound. This reaction is useful for measuring enzyme activity in various biological samples. The compound interacts specifically with alpha-L-arabinofuranosidase, and the nature of this interaction involves the cleavage of the arabinofuranoside moiety, resulting in the release of the fluorescent product .

Cellular Effects

In cellular contexts, 4-Methylumbelliferyl alpha-L-arabinofuranoside is used to study the activity of alpha-L-arabinofuranosidase within different cell types. The hydrolysis of this substrate can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the enzymatic activity and its regulation within the cell. The fluorescent product, 4-methylumbelliferone, can be detected and quantified, allowing researchers to monitor changes in enzyme activity and its effects on cellular processes .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its binding to the active site of alpha-L-arabinofuranosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This process involves specific interactions between the enzyme and the substrate, leading to the cleavage of the arabinofuranoside moiety. The fluorescent product can then be measured to assess enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl alpha-L-arabinofuranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the enzymatic activity measured using this substrate can provide consistent results, although degradation of the substrate or enzyme may affect the accuracy of measurements .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl alpha-L-arabinofuranoside in animal models can vary with different dosages. At optimal dosages, the substrate effectively measures alpha-L-arabinofuranosidase activity without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential interference with other cellular processes. Threshold effects have been observed, where the enzymatic activity reaches a plateau at higher substrate concentrations .

Metabolic Pathways

4-Methylumbelliferyl alpha-L-arabinofuranoside is involved in metabolic pathways related to the degradation of plant cell wall components. The substrate interacts with alpha-L-arabinofuranosidase, which catalyzes the hydrolysis of arabinofuranoside linkages. This process is essential for the breakdown of complex carbohydrates in plant cell walls, contributing to the overall metabolic flux and the release of simpler sugars .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl alpha-L-arabinofuranoside is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzymatic hydrolysis. The distribution of the fluorescent product, 4-methylumbelliferone, can be monitored to study the transport and localization of the substrate .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl alpha-L-arabinofuranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the substrate’s activity and function, as the enzyme alpha-L-arabinofuranosidase may be present in specific cellular compartments. Understanding the subcellular distribution of the substrate can provide insights into its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with an alpha-L-arabinofuranosyl donor. One common method is the use of 2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl bromide as the glycosyl donor, which reacts with 4-methylumbelliferone in the presence of a Lewis acid catalyst such as silver triflate .

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl alpha-L-arabinofuranoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by alpha-L-arabinofuranosidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent and can be easily detected .

Common Reagents and Conditions

Hydrolysis: Alpha-L-arabinofuranosidase enzymes in buffered aqueous solutions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically relevant to its primary use.

Major Products Formed

The major product formed from the hydrolysis of 4-Methylumbelliferyl alpha-L-arabinofuranoside is 4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays .

Comparación Con Compuestos Similares

4-Methylumbelliferyl alpha-L-arabinofuranoside is unique in its specific use as a substrate for alpha-L-arabinofuranosidase enzymes. Similar compounds include:

4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase enzymes.

4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase enzymes.

4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase enzymes.

These compounds share the 4-methylumbelliferone moiety but differ in the glycosidic linkage and the specific enzyme they target, highlighting the specificity and versatility of 4-Methylumbelliferyl alpha-L-arabinofuranoside in biochemical assays .

Propiedades

IUPAC Name |

7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-SPWCGHHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265871 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-44-4 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 4-Methylumbelliferyl α-L-arabinofuranoside a useful substrate for studying α-L-arabinofuranosidases?

A1: 4-Methylumbelliferyl α-L-arabinofuranoside is a fluorogenic substrate, meaning that upon hydrolysis by α-L-arabinofuranosidase, it releases 4-methylumbelliferone. 4-methylumbelliferone is fluorescent, allowing for sensitive detection of enzyme activity. This makes it a valuable tool for researchers studying the activity and kinetics of α-L-arabinofuranosidases.

Q2: The research mentions the purification and characterization of an α-L-arabinofuranosidase (ArfI) from Cytophaga xylanolytica. Was 4-Methylumbelliferyl α-L-arabinofuranoside used to assess ArfI activity?

A2: Yes, the research indicates that ArfI from Cytophaga xylanolytica was shown to release arabinose from 4-Methylumbelliferyl α-L-arabinofuranoside. [, ] This demonstrates the enzyme's activity towards the substrate.

Q3: Besides Cytophaga xylanolytica, are there other sources of α-L-arabinofuranosidases where 4-Methylumbelliferyl α-L-arabinofuranoside could be used for characterization?

A3: While the provided research primarily focuses on Cytophaga xylanolytica, the third study mentions an α-L-arabinofuranosidase (AbfB) from Streptomyces lividans that did not hydrolyze 4-Methylumbelliferyl α-L-arabinofuranoside. [] This highlights that α-L-arabinofuranosidases can have varying substrate specificities. Therefore, 4-Methylumbelliferyl α-L-arabinofuranoside can be a useful tool for investigating the substrate preferences of enzymes from diverse sources, but it is not a universal substrate for all α-L-arabinofuranosidases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)